GSK429286A

Description

a Rho kinase inhibito

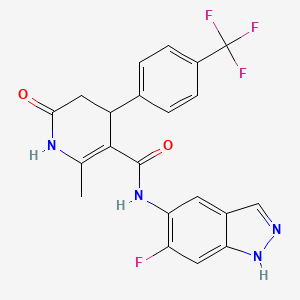

Structure

3D Structure

Properties

IUPAC Name |

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIIUAHHAZEXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463946 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864082-47-3 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864082-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GSK429286A: A Technical Guide to its Mechanism of Action as a Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK429286A is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] This document provides a comprehensive overview of the mechanism of action of GSK429286A, detailing its molecular interactions, downstream cellular effects, and physiological consequences. Quantitative pharmacological data are presented, alongside detailed experimental protocols for key assays and visual representations of the relevant signaling pathways. This guide is intended for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the therapeutic potential of ROCK inhibition.

Core Mechanism of Action: Inhibition of ROCK Kinases

GSK429286A exerts its biological effects through the direct inhibition of the serine/threonine kinases ROCK1 and ROCK2. These kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating the actin cytoskeleton. The RhoA/ROCK pathway is integral to a multitude of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[2][3]

GSK429286A is a selective inhibitor of ROCK1 and ROCK2 with IC50 values of 14 nM and 63 nM, respectively.[1][2][4][5] By binding to the ATP-binding site of the kinase domain, GSK429286A prevents the phosphorylation of downstream ROCK substrates. One of the most well-characterized substrates is the myosin phosphatase target subunit 1 (MYPT1). Inhibition of ROCK by GSK429286A leads to a decrease in the phosphorylation of MYPT1 at threonine 850 (Thr850).[4][5] This, in turn, increases the activity of myosin light chain (MLC) phosphatase, leading to dephosphorylation of the myosin light chain and subsequent reduction in actomyosin contractility.

Signaling Pathway Diagram

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of GSK429286A.

Quantitative Pharmacological Data

The inhibitory activity of GSK429286A has been characterized against its primary targets, ROCK1 and ROCK2, as well as a panel of other kinases to assess its selectivity.

| Target | IC50 (nM) | Notes |

| ROCK1 | 14 | Potent inhibition of the ROCK1 isoform.[2][4][5][6][7] |

| ROCK2 | 63 | High-affinity inhibition of the ROCK2 isoform.[2][4][5] |

| RSK | 780 | GSK429286A demonstrates weaker inhibition of RSK.[4][5][6][7] |

| p70S6K | 1940 | Significantly less potent against p70S6K compared to ROCK kinases.[4][5][6][7] |

| LRRK2 | >30,000 | Does not significantly inhibit LRRK2, even at concentrations 500-fold higher than its ROCK2 IC50.[4][5][6][7] |

| MSK1 | - | At 1 µM, GSK429286A reduces MSK1 activity by approximately 5-fold, while reducing ROCK2 activity by over 20-fold.[4][5][6][7] |

Cellular and Physiological Effects

The inhibition of the ROCK pathway by GSK429286A translates into a range of observable effects at both the cellular and physiological levels.

In Vitro Cellular Effects

-

Cytoskeletal Reorganization: As a direct consequence of ROCK inhibition, GSK429286A blocks cell rounding and influences actin cytoskeletal dynamics.[2]

-

Endothelial Cell Function: In Human Umbilical Vein Endothelial Cells (HUVECs), GSK429286A has been shown to affect cell adhesion and motility.

-

Ablation of MYPT Phosphorylation: In HEK-293 cells, treatment with 10 µM GSK429286A effectively ablates both basal and Rho-mutant induced phosphorylation of MYPT at Thr850.[4][5]

In Vivo Physiological Effects

-

Antihypertensive Effects: Oral administration of GSK429286A in spontaneously hypertensive rats leads to a dose-dependent reduction in mean arterial pressure.[1][4][6] A single dose of 30 mg/kg can decrease mean arterial pressure by as much as 50 mmHg approximately 2 hours after administration.[4][6]

-

Vasodilation: GSK429286A significantly inhibits the dilation of rat aortic rings with an IC50 of 190 nM.[4][5][6][7]

-

Anti-inflammatory and Anti-remodeling Effects in Asthma: In a guinea pig model of allergic asthma, GSK429286A demonstrated significant anti-inflammatory and anti-remodeling properties.[8] It suppressed airway hyperresponsiveness, reduced cough frequency, and decreased the release of inflammatory cytokines such as IL-2, IL-4, and IL-5.[8] Furthermore, it reduced markers of airway remodeling, including collagen deposition and goblet cell hyperplasia.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of ROCK inhibitors like GSK429286A.

In Vitro Kinase Inhibition Assay (Generic ELISA-based)

This protocol outlines a common method to determine the IC50 of an inhibitor against a specific kinase.

Objective: To quantify the concentration-dependent inhibition of ROCK kinase activity by GSK429286A.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., recombinant MYPT1)

-

GSK429286A (in DMSO)

-

96-well microplate

-

Phospho-specific antibody against the substrate (e.g., anti-phospho-MYPT1)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Coat a 96-well plate with the kinase substrate (e.g., MYPT1).

-

Prepare serial dilutions of GSK429286A in kinase buffer.

-

Add the diluted GSK429286A or vehicle (DMSO) to the wells.

-

Add the ROCK enzyme to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Wash the plate to remove unbound reagents.

-

Add the primary phospho-specific antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro kinase inhibition assay.

HUVEC Tube Formation Assay (Generic)

This assay is used to assess the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Objective: To evaluate the impact of GSK429286A on HUVEC tube formation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

GSK429286A (in DMSO)

-

96-well plate

-

Calcein AM (for visualization)

-

Inverted fluorescence microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Allow the Matrigel to polymerize at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a medium containing the desired concentration of GSK429286A or vehicle.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

If not pre-labeled, stain the cells with Calcein AM.

-

Visualize and capture images of the tube network using a fluorescence microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Clinical Trial Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating GSK429286A in humans. This suggests that GSK429286A is primarily utilized as a research tool for studying the roles of ROCK signaling in various physiological and pathological processes.

Conclusion

GSK429286A is a valuable pharmacological tool for the investigation of ROCK signaling. Its high potency and selectivity for ROCK1 and ROCK2 make it a suitable agent for elucidating the multifaceted roles of this pathway in health and disease. The demonstrated efficacy of GSK429286A in preclinical models of hypertension and asthma highlights the therapeutic potential of ROCK inhibition. Further research may explore the translation of these findings into clinical applications.

References

- 1. apexbt.com [apexbt.com]

- 2. GSK429286A, ROCK1 and ROCK2 inhibitor (CAS 864082-47-3) | Abcam [abcam.com]

- 3. Anti-astmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corning.com [corning.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

An In-depth Technical Guide to the ROCK1 vs. ROCK2 Selectivity of GSK429286A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK429286A, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). Below, we present quantitative data on its inhibitory activity, detailed experimental methodologies for assessing ROCK inhibition, and visual representations of the relevant signaling pathways.

Data Presentation: Quantitative Inhibitor Selectivity

The inhibitory activity of GSK429286A has been characterized against ROCK1, ROCK2, and a panel of other kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, providing a clear comparison of its selectivity.

| Target Kinase | GSK429286A IC50 (nM) |

| ROCK1 | 14[1][2] |

| ROCK2 | 63[1] |

Table 1: GSK429286A IC50 values for ROCK1 and ROCK2.

| Off-Target Kinase | GSK429286A IC50 (nM) |

| RSK1 | 780[2][3] |

| p70S6K | 1940[2][3] |

Table 2: GSK429286A IC50 values for other kinases, demonstrating its selectivity for ROCK isoforms.

Experimental Protocols: Determining Kinase Inhibition

The determination of IC50 values for ROCK inhibitors like GSK429286A typically involves in vitro kinase assays. While the specific protocol used for GSK429286A in the original publication by Goodman et al. (2007) is not publicly detailed, a general methodology based on established radiometric and ELISA-based assays can be described.

General Radiometric Kinase Assay Protocol (Illustrative)

This protocol outlines a common method for measuring the activity of ROCK kinases and the inhibitory effects of compounds.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Peptide substrate (e.g., a synthetic peptide derived from a known ROCK substrate like MYPT1)

-

[γ-³²P]ATP (radiolabeled ATP)

-

GSK429286A or other test compounds dissolved in DMSO

-

Phosphocellulose paper (e.g., P81)

-

Phosphorimager for detection

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, recombinant ROCK enzyme, and the peptide substrate.

-

Inhibitor Addition: Add varying concentrations of GSK429286A (or DMSO for control) to the reaction mixture and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 20-30 minutes), allowing for the phosphorylation of the substrate.

-

Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

-

Detection: Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a phosphorimager.

-

Data Analysis: Determine the percentage of kinase inhibition for each concentration of GSK429286A relative to the control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for a radiometric kinase assay to determine IC50 values.

Signaling Pathways

ROCK1 and ROCK2 are key downstream effectors of the small GTPase RhoA. While they share significant homology and some common substrates, they also exhibit distinct functions and regulate different downstream pathways.

Upstream Activation of ROCK1 and ROCK2

The activation of both ROCK1 and ROCK2 is primarily initiated by the binding of active, GTP-bound RhoA to their Rho-binding domain (RBD). This interaction relieves the autoinhibitory conformation of the ROCK kinases, leading to their activation.

Caption: Upstream activation of ROCK1 and ROCK2 by RhoA.

Differential Downstream Signaling of ROCK1 and ROCK2

While both kinases phosphorylate common substrates like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased myosin light chain (MLC) phosphorylation and cell contractility, they also have distinct downstream targets and cellular roles.

ROCK1 is particularly implicated in the formation of stress fibers and focal adhesions.[4] It has also been shown to regulate the tumor suppressor PTEN by direct phosphorylation, which affects its stability and activity.[2]

Caption: Key downstream signaling pathways of ROCK1.

ROCK2 plays a crucial role in stabilizing the actin cytoskeleton, in part through the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor.[3] It has also been implicated in processes such as phagocytosis.[4]

Caption: Key downstream signaling pathways of ROCK2.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GSK429286A: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK429286A is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a multitude of cellular processes. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by GSK429286A, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Mechanism of Action: ROCK Inhibition

GSK429286A exerts its biological effects primarily through the competitive inhibition of ROCK1 and ROCK2. The compound has demonstrated high affinity for both isoforms, with a greater selectivity for ROCK1 in cell-free assays.[1][3] By blocking the kinase activity of ROCK, GSK429286A prevents the phosphorylation of its downstream substrates, thereby modulating various cellular functions.

Quantitative Inhibition Data

The inhibitory activity of GSK429286A against its primary targets and other kinases has been quantified in several studies. The following table summarizes the key IC50 values.

| Target | IC50 Value | Assay Type | Reference |

| ROCK1 | 14 nM | Cell-free assay | [1] |

| ROCK2 | 63 nM | Cell-free assay | [1][3] |

| RSK | 0.78 µM | Cell-free assay | [1] |

| p70S6K | 1.94 µM | Cell-free assay | [1] |

| Rat Aortic Ring Dilation | 190 nM | Ex vivo tissue assay | [1] |

Downstream Signaling Pathways

The inhibition of ROCK by GSK429286A initiates a cascade of events that impact several key signaling pathways. The most well-characterized of these is the regulation of myosin light chain phosphatase.

The ROCK/MYPT1/MLC Pathway

A primary downstream effect of ROCK activation is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase (MLCP). This phosphorylation inhibits MLCP activity, leading to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction and stress fiber formation. GSK429286A, by inhibiting ROCK, prevents the phosphorylation of MYPT1, leading to the activation of MLCP, dephosphorylation of MLC, and ultimately, smooth muscle relaxation and disassembly of stress fibers.[1][3]

Specifically, treatment with GSK429286A at a concentration of 10 μM has been shown to completely ablate the basal or G14V-Rho mutant-induced phosphorylation of MYPT1 at Threonine 850 (Thr850) in HEK-293 cells.[1][3]

Figure 1: GSK429286A inhibits the ROCK/MYPT1/MLC signaling pathway.

Effects on Other Kinases

While highly selective for ROCK kinases, GSK429286A has been observed to have inhibitory effects on other kinases at higher concentrations. At 1 µM, GSK429286A reduces ROCK2 activity by over 20-fold, while the activity of MSK1 is reduced by approximately 5-fold.[1] It also slightly inhibits RSK and p70S6K with IC50 values of 0.78 µM and 1.94 µM, respectively.[1]

References

GSK429286A: A Potent and Selective Inhibitor of Rho-Associated Coiled-Coil Kinase (ROCK)

GSK429286A is a well-characterized small molecule inhibitor targeting the Rho-associated coiled-coil kinases, ROCK1 and ROCK2. These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Due to their involvement in various pathological conditions, ROCK inhibitors are valuable tools for researchers in cell biology and drug discovery. This technical guide provides an in-depth overview of the inhibitory activity of GSK429286A, the experimental methodologies for its characterization, and the signaling context of its targets.

Inhibitory Potency of GSK429286A

GSK429286A exhibits potent and selective inhibition of both ROCK isoforms, with a preference for ROCK1. The half-maximal inhibitory concentration (IC50) values, determined through in vitro biochemical assays, are summarized in the table below.

| Target | IC50 (nM) |

| ROCK1 | 14 |

| ROCK2 | 63 |

These values indicate that GSK429286A is a highly potent inhibitor of ROCK1 and a potent inhibitor of ROCK2. The selectivity for ROCK1 over ROCK2 is approximately 4.5-fold.

The ROCK Signaling Pathway

ROCK1 and ROCK2 are key mediators of the RhoA signaling cascade. Upon activation by upstream signals, RhoA (in its GTP-bound state) binds to and activates ROCK. This initiates a cascade of downstream phosphorylation events that ultimately lead to the regulation of actin-myosin contractility and other cellular functions. A simplified representation of this pathway is depicted below.

Figure 1: Simplified ROCK Signaling Pathway.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of the IC50 values for GSK429286A against ROCK1 and ROCK2 is typically performed using an in vitro biochemical kinase assay. While the precise, proprietary protocol from the initial discovery may not be publicly available, a representative methodology based on common practices in the field is detailed below.

Principle

The assay quantifies the enzymatic activity of purified ROCK1 or ROCK2 by measuring the phosphorylation of a specific substrate. The inhibitory effect of GSK429286A is determined by measuring the reduction in kinase activity at various concentrations of the compound. A common method involves a luciferase-based ATP detection system, where the amount of ATP consumed by the kinase reaction is inversely proportional to the luminescent signal.

Materials and Reagents

-

Recombinant human ROCK1 and ROCK2 enzymes (e.g., expressed in Sf9 insect cells).

-

Kinase substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1, or a synthetic peptide substrate).

-

GSK429286A (serially diluted in DMSO).

-

ATP.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

384-well white microplates.

-

Multichannel pipettes and a plate reader capable of luminescence detection.

Experimental Workflow

GSK429286A: A Technical Guide for Cellular Contractility Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK429286A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a central regulator of cellular contractility, playing a critical role in a wide array of physiological and pathological processes, including cell migration, adhesion, proliferation, and tissue remodeling. By inhibiting ROCK, GSK429286A provides a powerful tool to dissect the molecular mechanisms governing cellular tension and to explore potential therapeutic interventions for diseases characterized by aberrant contractility, such as fibrosis, vascular disorders, and cancer.

This technical guide provides an in-depth overview of the application of GSK429286A in cellular contractility studies. It includes a summary of its mechanism of action, key quantitative data, detailed experimental protocols for assessing its effects on the actin cytoskeleton, focal adhesions, and traction forces, as well as visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

GSK429286A exerts its effects by inhibiting the catalytic activity of ROCK1 and ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The activation of RhoA leads to the recruitment and activation of ROCK, which in turn phosphorylates several substrates that culminate in increased actomyosin contractility.

The primary mechanism involves the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Phosphatase. Specifically, ROCK directly phosphorylates the myosin binding subunit (MYPT1) of myosin light chain phosphatase, which inhibits its activity, leading to a net increase in phosphorylated MLC. Phosphorylated MLC promotes the assembly of myosin II filaments and enhances their motor activity, resulting in increased contraction of actin stress fibers. ROCK can also directly phosphorylate MLC, further contributing to this effect.

By inhibiting ROCK, GSK429286A disrupts this signaling cascade, leading to decreased MLC phosphorylation, disassembly of stress fibers, and a reduction in cellular tension.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK429286A from various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (ROCK1) | 14 nM | Biochemical Assay | [1] |

| IC₅₀ (Rat Aortic Ring Contraction) | 190 nM | Rat | [1] |

| Effective Concentration (Endothelial Cell Adhesion & Motility) | 10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [2] |

| Effective Concentration (MLC Phosphorylation Inhibition) | 1 µM | Human Coronary and Umbilical Artery Smooth Muscle Cells | [3] |

Signaling Pathway

The following diagram illustrates the central role of the Rho/ROCK pathway in regulating cellular contractility and the point of intervention for GSK429286A.

Experimental Protocols

Analysis of Stress Fiber Formation

This protocol describes how to assess the effect of GSK429286A on the formation of actin stress fibers using fluorescence microscopy.

Experimental Workflow

Methodology

-

Cell Culture: Plate cells (e.g., fibroblasts, endothelial cells) onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of GSK429286A (a starting range of 1-10 µM is recommended based on literature) or a vehicle control (e.g., DMSO) for a duration sufficient to observe changes in the actin cytoskeleton (e.g., 1-4 hours).

-

Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells again with PBS and then incubate with a fluorescently-conjugated phalloidin solution (e.g., Phalloidin-iFluor 488) at a concentration recommended by the manufacturer for 30-60 minutes at room temperature in the dark.

-

Mounting and Imaging: After a final series of washes with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope equipped with the appropriate filter sets.

-

Quantification: Analyze the images using software such as ImageJ/Fiji to quantify the number, length, and intensity of stress fibers per cell.

Focal Adhesion Analysis

This protocol outlines a method to study the effect of GSK429286A on the morphology and distribution of focal adhesions.

Methodology

-

Cell Culture and Treatment: Follow steps 1 and 2 from the Stress Fiber Formation protocol.

-

Fixation and Permeabilization: Follow steps 3 and 4 from the Stress Fiber Formation protocol.

-

Blocking: Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin, or anti-talin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody that matches the host species of the primary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Follow step 6 from the Stress Fiber Formation protocol.

-

Quantification: Use image analysis software to quantify the number, size, and shape of focal adhesions per cell.

Myosin Light Chain (MLC) Phosphorylation Assay

This Western blot protocol allows for the direct measurement of the effect of GSK429286A on the phosphorylation of MLC, a key indicator of cellular contractility.

Experimental Workflow

Methodology

-

Cell Culture and Treatment: Culture cells to near confluency and treat with GSK429286A (e.g., 1 µM) or vehicle for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated MLC (pMLC) and total MLC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Capture the chemiluminescent signal and quantify the band intensities. Normalize the pMLC signal to the total MLC signal to determine the relative change in MLC phosphorylation. A study on human arterial smooth muscle cells showed that GSK429286A at 1 µM reduced serum-induced MLC phosphorylation[3].

Traction Force Microscopy (TFM)

TFM is a powerful technique to directly measure the contractile forces exerted by single cells on their substrate. This protocol provides a general framework for performing TFM experiments to assess the impact of GSK429286A.

Methodology

-

Substrate Preparation: Fabricate polyacrylamide gels of a known stiffness (e.g., 5-10 kPa) embedded with fluorescent beads on glass-bottom dishes. Functionalize the gel surface with an extracellular matrix protein (e.g., collagen or fibronectin) to allow for cell adhesion.

-

Cell Seeding and Treatment: Seed cells onto the prepared gels and allow them to adhere and spread. Once the cells are well-spread, acquire a "force" image of the fluorescent beads underneath a cell. Then, treat the cell with GSK429286A (e.g., 10 µM) and after a suitable incubation period, acquire another image of the beads.

-

Reference Image Acquisition: After acquiring the force images, detach the cell from the substrate (e.g., using trypsin) and acquire a "null-force" or "reference" image of the same field of fluorescent beads.

-

Displacement Field Calculation: Use particle image velocimetry (PIV) or single-particle tracking algorithms to compare the "force" and "null-force" images and calculate the displacement field of the beads caused by cellular traction forces.

-

Traction Force Reconstruction: Employ computational methods, such as Fourier Transform Traction Cytometry (FTTC), to calculate the traction stress field from the displacement field and the known mechanical properties of the gel.

-

Data Analysis: Quantify various parameters from the traction stress field, such as the total traction force, the root mean square of traction stress, and the strain energy, to assess the effect of GSK429286A on cellular contractility.

Conclusion

GSK429286A is a valuable pharmacological tool for investigating the role of the Rho/ROCK pathway in cellular contractility. Its high potency and selectivity make it a suitable compound for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of cellular force generation and its implications in health and disease. As with any inhibitor, it is crucial to perform appropriate controls and dose-response experiments to ensure the specificity and relevance of the observed effects.

References

GSK429286A: A Technical Guide to its Impact on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK429286A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), critical regulators of the actin cytoskeleton.[1][2][3] By targeting the ROCK signaling pathway, GSK429286A offers a powerful tool to investigate and modulate cellular processes governed by actin dynamics, including cell morphology, adhesion, migration, and contraction. This technical guide provides an in-depth overview of the effects of GSK429286A on the actin cytoskeleton, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

GSK429286A exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The RhoA/ROCK pathway is a central signaling cascade that regulates the assembly and contractility of the actin cytoskeleton.

Signaling Pathway Diagram

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of GSK429286A.

Quantitative Data on GSK429286A

GSK429286A is a highly potent inhibitor of ROCK kinases, demonstrating selectivity for ROCK1 over ROCK2. Its inhibitory activity has been characterized in various in vitro and cellular assays.

| Parameter | Value | Source |

| IC50 for ROCK1 | 14 nM | [1][2][3][4] |

| IC50 for ROCK2 | 63 nM | [1][2] |

| Effect on HUVEC Adhesion to Laminin | Significantly enhanced | [5][6] |

| Effect on HUVEC Motility (Accumulated Distance) | Decreased | [5][6] |

| Effect on HUVEC Motility (Cell Velocity) | Decreased | [5][6] |

| Effect on HUVEC Motility (Straightness Index) | Increased | [5][6] |

Effects on the Actin Cytoskeleton

Inhibition of ROCK by GSK429286A leads to significant alterations in the organization and dynamics of the actin cytoskeleton. The primary consequence is the disassembly of actin stress fibers, which are contractile bundles of actin filaments crucial for maintaining cell shape, adhesion, and migration. This occurs through two main downstream effects of ROCK inhibition:

-

Activation of Cofilin: ROCK inhibition prevents the phosphorylation and inactivation of LIM kinase (LIMK). Active LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Therefore, ROCK inhibition leads to an increase in active cofilin, promoting the depolymerization of actin filaments.

-

Activation of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates and inactivates the myosin binding subunit of MLCP. By inhibiting ROCK, GSK429286A allows MLCP to remain active, leading to the dephosphorylation of myosin light chain (MLC). Dephosphorylated MLC cannot interact with actin to generate contractile forces, resulting in the relaxation of stress fibers.

These molecular changes manifest as observable alterations in cell morphology, including cell rounding and the loss of prominent stress fibers.

Experimental Protocols

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes a general method for visualizing the actin cytoskeleton using phalloidin, a high-affinity probe for filamentous actin (F-actin).

Caption: Workflow for immunofluorescence staining of the actin cytoskeleton.

-

Cell Culture: Plate cells of interest onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Treatment: Treat the cells with the desired concentration of GSK429286A or a vehicle control (e.g., DMSO) for the appropriate duration.

-

Fixation:

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) at the manufacturer's recommended concentration in PBS for 20-60 minutes at room temperature, protected from light.

-

(Optional) A nuclear counterstain such as DAPI can be included at this step.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Mounting:

-

Carefully invert the coverslip onto a drop of mounting medium on a microscope slide.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

-

Capture images for qualitative and quantitative analysis of the actin cytoskeleton.

-

Quantitative Analysis of Stress Fibers

Image analysis software (e.g., ImageJ/Fiji) can be used to quantify changes in stress fiber organization.[7][8]

Caption: Workflow for quantitative analysis of stress fibers from fluorescence images.

Cell Motility (Wound Healing) Assay

This assay measures the effect of GSK429286A on collective cell migration.

-

Cell Seeding: Seed cells in a multi-well plate and culture until a confluent monolayer is formed.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or a specialized wound healing insert.

-

Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh culture medium containing GSK429286A or a vehicle control.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure to determine the effect of GSK429286A on cell migration. A study on diabetic wound healing showed that GSK429286A can promote wound healing in vivo.[9]

Conclusion

GSK429286A is a valuable research tool for dissecting the intricate roles of the RhoA/ROCK signaling pathway in regulating the actin cytoskeleton. Its high potency and selectivity make it an ideal compound for studying the molecular mechanisms underlying various cellular functions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted effects of GSK429286A on actin-dependent processes. Further investigation into the nuanced effects of this inhibitor on different cell types and in various disease models will undoubtedly continue to expand our understanding of cytoskeletal dynamics and its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK429286A - Creative Enzymes [creative-enzymes.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]

- 8. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROCK1 inhibition improves wound healing in diabetes via RIPK4/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

GSK429286A: A Technical Guide for Researchers

GSK429286A is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of its core properties, experimental applications, and mechanism of action for researchers, scientists, and drug development professionals.

Core Compound Information

| Property | Value |

| CAS Number | 864082-47-3 |

| Molecular Weight | 432.37 g/mol |

| Molecular Formula | C₂₁H₁₆F₄N₄O₂ |

Quantitative Data: In Vitro Inhibitory Activity

GSK429286A has been characterized by its inhibitory activity against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 Value |

| ROCK1 | 14 nM[1][2] |

| ROCK2 | 63 nM[2] |

| RSK | 780 nM (0.78 µM)[1][2] |

| p70S6K | 1940 nM (1.94 µM)[1][2] |

| Functional Assay | IC50 Value |

| Rat Aortic Ring Dilation | 190 nM[1][2] |

Signaling Pathway: The Role of GSK429286A in the Rho/ROCK Pathway

GSK429286A exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction. By inhibiting ROCK, GSK429286A can modulate these downstream events.

Caption: GSK429286A inhibits ROCK, preventing downstream phosphorylation events.

Experimental Protocols

In Vivo Model of Allergic Airway Inflammation

An experimental model of allergic asthma in guinea pigs has been used to evaluate the anti-inflammatory and anti-remodeling effects of GSK429286A.[3]

Experimental Workflow

Caption: Workflow for the in vivo evaluation of GSK429286A.

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs are sensitized with ovalbumin (OVA) over a 28-day period to induce allergic airway inflammation.[4]

-

Treatment: GSK429286A is administered orally at doses of 1 mg/kg and 10 mg/kg daily for the last 14 days of the sensitization period.[4]

-

Airway Hyperresponsiveness: Specific airway resistance is measured in response to histamine inhalation.[4]

-

Cough Reflex: The number of coughs is counted after inhalation of citric acid.[4]

-

Cytokine Analysis: Lung tissue homogenates are analyzed for levels of inflammatory cytokines (IL-2, IL-4, IL-5) using ELISA.[3]

-

Histopathology: Lung tissue sections are examined for markers of airway remodeling, including collagen deposition and goblet cell hyperplasia.[3]

Quantitative In Vivo Results: Oral administration of GSK429286A in a guinea pig model of allergic asthma resulted in the following significant effects:

-

Reduction in specific airway resistance after histamine challenge.[4]

-

Decrease in the number of coughs induced by citric acid.[4]

-

Significant reduction in the levels of inflammatory cytokines IL-2, IL-4, and IL-5 in lung homogenates.[3]

-

Amelioration of airway remodeling, as evidenced by reduced collagen deposition and goblet cell hyperplasia.[3]

In Vitro Western Blot for Phosphorylated MYPT1

To assess the cellular activity of GSK429286A, a Western blot can be performed to measure the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct downstream target of ROCK.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HEK-293 or vascular smooth muscle cells) and treat with varying concentrations of GSK429286A for a specified time. A positive control (e.g., a RhoA activator) can be included.

-

Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., p-MYPT1 Thr853).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total MYPT1 or β-actin).

Pharmacokinetics

In male Sprague-Dawley rats, GSK429286A has demonstrated an oral bioavailability of 61%.[1][2] Oral administration of single doses ranging from 3-30 mg/kg in spontaneously hypertensive rats led to a dose-dependent reduction in mean arterial pressure, with a maximal decrease of 50 mmHg observed approximately 2 hours after a 30 mg/kg dose.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Anti-astmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-astmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of GSK429286A: A Technical Guide for Researchers

An In-depth Examination of the Solubility, Experimental Measurement Protocols, and Relevant Biological Pathways for the ROCK Inhibitor GSK429286A.

This technical guide provides an in-depth analysis of the solubility of GSK429286A, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for solution preparation and experimental design.

Core Topic: GSK429286A Solubility in DMSO and Ethanol

GSK429286A is a cell-permeable small molecule widely used in research to investigate the roles of ROCK1 and ROCK2 in cellular processes. Accurate and consistent preparation of GSK429286A solutions is critical for reproducible experimental results. The solubility of a compound can be described under two primary conditions: kinetic solubility , which measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically in DMSO), begins to precipitate in an aqueous medium; and thermodynamic solubility , which defines the saturation concentration of a compound in a specific solvent at equilibrium. The data presented here, compiled from various suppliers, reflects this range.

Data Presentation: Quantitative Solubility Data

The solubility of GSK429286A in DMSO and ethanol has been reported by multiple sources. The variations in reported values can be attributed to differences in experimental methods (e.g., kinetic vs. thermodynamic assays), purity of the compound, and ambient conditions such as temperature. The following table summarizes the available quantitative data.

| Solvent | Molar Concentration (mM) | Mass Concentration (mg/mL) | Notes | Citations |

| DMSO | >10 - 198.9 mM | ≥21.6 - 86 mg/mL | Hygroscopic DMSO can reduce solubility; use of fresh DMSO is recommended. | [1][2][3][4][5][6][7][8] |

| Ethanol | 9.25 - 25 mM | 1 - 5 mg/mL | Gentle warming and sonication may be required to achieve higher concentrations. | [1][2][3][4][6][7][8] |

Molecular Weight of GSK429286A is 432.4 g/mol .

Experimental Protocols

The determination of small molecule solubility is a fundamental aspect of preclinical drug discovery. The two most common approaches, yielding thermodynamic and kinetic solubility, are detailed below.

Thermodynamic (Equilibrium) Solubility Protocol: The Shake-Flask Method

This method determines the true or equilibrium solubility of a compound and is considered the gold standard.[5][9]

-

Preparation : An excess amount of solid GSK429286A is added to a sealed vial containing a precise volume of the target solvent (DMSO or ethanol).

-

Equilibration : The vial is agitated on a shaker at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure the system reaches equilibrium between the dissolved and undissolved compound.[5]

-

Phase Separation : Following equilibration, the suspension is subjected to centrifugation to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[5]

-

Quantification : The concentration of GSK429286A in the clear filtrate is accurately measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8] A standard curve of known concentrations is used for precise quantification.

-

Reporting : The final solubility is reported in units of mg/mL or mM at the specified temperature.[5]

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. evotec.com [evotec.com]

Methodological & Application

Application Notes and Protocols for GSK429286A in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK429286A is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil forming kinase (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, playing a critical role in the regulation of the actin cytoskeleton.[1][2][3] This compound is a valuable tool for investigating cellular processes such as cell adhesion, migration, contraction, and proliferation. These application notes provide detailed protocols for the use of GSK429286A in various cell culture-based assays.

Chemical Properties

| Property | Value |

| Formula | C₂₁H₁₆F₄N₄O₂ |

| Molecular Weight | 432.4 g/mol |

| CAS Number | 864082-47-3 |

| Solubility | Soluble in DMSO to 100 mM and in ethanol to 25 mM[1] |

Quantitative Data

In Vitro Kinase Inhibitory Activity:

| Target | IC₅₀ (nM) |

| ROCK1 | 14[2][4][5] |

| ROCK2 | 63[1][2][5] |

Cell-Based Assay Efficacy:

| Assay | Cell Line | Effective Concentration | Effect |

| Rat Aortic Ring Contraction | - | IC₅₀ = 190 nM[5] | Reverses adrenalin-induced contraction |

| Endothelial Tube Formation | HUVEC | EC₅₀ = 0.3 µM | Promotes endothelial network formation |

| Cell Adhesion | HUVEC | 10 µM | Enhances adhesion to laminin |

| Cell Migration | MDA-MB-231 | 10 µM | No effect on migration |

| Gap Closure | MFC7 | Low concentrations | Increased gap-closure speed |

Signaling Pathway

GSK429286A primarily targets the RhoA/ROCK signaling pathway. This pathway is a critical regulator of actin-myosin contractility and cytoskeletal dynamics.

Experimental Protocols

Preparation of GSK429286A Stock Solution

Materials:

-

GSK429286A powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of GSK429286A by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.4324 mg of GSK429286A in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of GSK429286A on a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

GSK429286A stock solution (10 mM)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of GSK429286A in complete medium from the 10 mM stock. A suggested concentration range is 0.1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest GSK429286A concentration).

-

Remove the medium from the wells and add 100 µL of the GSK429286A dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of ROCK Activity

Objective: To assess the effect of GSK429286A on the phosphorylation of downstream targets of ROCK, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2).

Materials:

-

Cells of interest

-

6-well cell culture plates

-

GSK429286A stock solution (10 mM)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-phospho-MLC2 (Ser19), anti-MLC2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of GSK429286A (e.g., 1 µM, 10 µM) or vehicle control for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining of the Actin Cytoskeleton

Objective: To visualize changes in the actin cytoskeleton organization following treatment with GSK429286A.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

GSK429286A stock solution (10 mM)

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI

-

Mounting medium

Protocol:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow.

-

Treat cells with GSK429286A (e.g., 10 µM) or vehicle control for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA for 30 minutes.

-

Stain with fluorescently-conjugated phalloidin (to visualize F-actin) and DAPI (to visualize nuclei) for 1 hour at room temperature, protected from light.

-

Wash the coverslips with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| No effect of GSK429286A observed | - Inactive compound- Insufficient concentration or incubation time- Cell line is not sensitive | - Use a fresh aliquot of the compound.- Perform a dose-response and time-course experiment.- Confirm ROCK expression and activity in your cell line. |

| High background in Western blotting | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or change blocking agent.- Titrate the primary and secondary antibodies. |

| Poor cell adhesion in assays | - Cell type is non-adherent or weakly adherent | - Use coated cultureware (e.g., poly-L-lysine, fibronectin). |

| Precipitation of GSK429286A in media | - Exceeding solubility limit | - Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions for each experiment. |

Conclusion

GSK429286A is a specific and potent inhibitor of ROCK kinases, making it an essential tool for cell biology research. The protocols outlined above provide a framework for investigating the role of the RhoA/ROCK signaling pathway in various cellular functions. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for GSK429286A in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK429286A, a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2, in cancer cell line research. The provided protocols and data are intended to guide investigations into the time-dependent effects of GSK429286A on cancer cell viability, apoptosis, cell cycle progression, and migration.

Introduction

GSK429286A is a potent and selective inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton. The Rho/ROCK signaling pathway is frequently dysregulated in cancer, contributing to increased cell proliferation, survival, migration, and invasion.[1][2] Inhibition of this pathway with agents like GSK429286A presents a promising therapeutic strategy for various cancers. These notes provide detailed protocols and illustrative data to facilitate the use of GSK429286A in preclinical cancer research.

Data Presentation

Table 1: IC50 Values of GSK429286A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - (Assay Type) |

| A549 | Lung Carcinoma | Data not publicly available |

| MCF7 | Breast Adenocarcinoma | Data not publicly available |

| MDA-MB-231 | Breast Adenocarcinoma | Data not publicly available |

| PC-3 | Prostate Adenocarcinoma | Data not publicly available |

| HCT116 | Colon Carcinoma | Data not publicly available |

Note: The above table is a template. Researchers are encouraged to populate it with their experimentally determined, time-dependent IC50 values.

Table 2: Time-Dependent Effects of a Representative Kinase Inhibitor on Apoptosis and Cell Cycle in Neuro-2A Cells

The following data on a GSK-3β inhibitor is provided as a reference for the expected dose- and time-dependent effects that may be observed with GSK429286A.[5]

| Treatment Duration | Apoptosis (% of Cells) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 24h | No significant increase | Decreased | Increased | Increased |

| 48h | Increased | - | - | - |

| 72h | Further Increased | - | - | - |

| 96h | Sustained Increase | - | - | - |

Note: This table illustrates the type of data that should be generated for GSK429286A. The actual percentages will be specific to the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the concentration of GSK429286A that inhibits cell viability by 50% (IC50) at different time points.

Materials:

-

Cancer cell lines of interest

-

GSK429286A (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase throughout the experiment. Incubate overnight.

-

Prepare serial dilutions of GSK429286A in complete medium.

-

Remove the medium from the wells and add 100 µL of the GSK429286A dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 24, 48, and 72 hours.

-

At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with GSK429286A.

Materials:

-

Cancer cell lines

-

GSK429286A

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with GSK429286A at concentrations around the predetermined IC50 value for 24, 48, and 72 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after GSK429286A treatment.

Materials:

-

Cancer cell lines

-

GSK429286A

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with GSK429286A as described in the apoptosis assay protocol for 24, 48, and 72 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of GSK429286A on the collective migration of cancer cells.

Materials:

-

Cancer cell lines

-

GSK429286A

-

6-well or 12-well plates

-

200 µL pipette tip or a wound healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[6] Alternatively, use a commercially available wound healing insert to create a uniform gap.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of GSK429286A.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the wound in the control group is closed.[6]

-

Measure the area of the gap at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of GSK429286A on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

GSK429286A

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cancer cells in serum-free medium for 24 hours.

-

Resuspend the starved cells in serum-free medium containing different concentrations of GSK429286A.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope to quantify cell invasion.

Mandatory Visualizations

Caption: A general experimental workflow for assessing the effects of GSK429286A on cancer cell lines.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of GSK429286A.

References

- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.virginia.edu [med.virginia.edu]

Application Notes and Protocols for Utilizing GSK429286A in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK429286A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in various cellular processes including cell adhesion, motility, and contraction.[3][4] Inhibition of ROCK signaling, therefore, presents a valuable strategy for investigating and modulating cell migration. These application notes provide detailed protocols for employing GSK429286A in two standard cell migration assays: the wound healing (or scratch) assay and the transwell migration assay.

Mechanism of Action

GSK429286A selectively inhibits ROCK1 and ROCK2 with high affinity, demonstrating IC50 values of 14 nM and 63 nM, respectively.[2] By inhibiting ROCK, GSK429286A disrupts the downstream signaling cascade that governs actin-myosin contractility and stress fiber formation.[5] This leads to alterations in cytoskeletal dynamics, reduced cell contractility, and changes in cell adhesion, ultimately impacting the migratory capacity of cells.[6][7]

Data Presentation

The following tables summarize the quantitative effects of GSK429286A on cell migration from published studies.

| Cell Type | Assay Type | GSK429286A Concentration | Parameter Measured | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Motility Assay | 10 µM | Accumulated Distance | Increased | --INVALID-LINK-- |

| 10 µM | Cell Velocity | Increased | --INVALID-LINK-- | ||

| 10 µM | Straightness Index | Increased | --INVALID-LINK-- |

| Animal Model | Assay Type | GSK429286A Dosage | Parameter Measured | Observed Effect | Reference |

| Diabetic Mice | In Vivo Wound Healing | 1 mg/kg | Wound Closure Rate | Accelerated | [6] |

| 5 mg/kg | Wound Closure Rate | Accelerated | [6] |

Experimental Protocols

Wound Healing (Scratch) Assay

This assay measures collective cell migration in a two-dimensional context.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

GSK429286A (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

24-well or 96-well tissue culture plates

-

Pipette tips (p200 or p10) or a dedicated scratch tool

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells into a 24-well or 96-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

-

Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform scratch width.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or complete medium containing various concentrations of GSK429286A to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest GSK429286A concentration.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the plate to ensure images are taken from the same field of view at subsequent time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Image Acquisition (Time X): Capture images of the scratches at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula:

% Wound Closure = [(Initial Scratch Area - Scratch Area at Time X) / Initial Scratch Area] x 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells through a porous membrane.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

GSK429286A (stock solution in DMSO)

-

Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors)

-

Phosphate-buffered saline (PBS)

-

Transwell inserts (e.g., 8 µm pore size, adjust based on cell type)

-

24-well companion plates

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% methanol or DAPI)

-

Microscope with a camera

Protocol:

-

Preparation of Transwell Plates: Place the Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well. In control wells, add serum-free medium.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Treatment: Add different concentrations of GSK429286A or vehicle (DMSO) to the cell suspension and incubate for a short period (e.g., 30 minutes) at 37°C.

-

Cell Seeding: Add the treated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration that allows for measurable migration (e.g., 6-24 hours), depending on the cell type.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 10-20 minutes. Subsequently, stain the cells with crystal violet or a fluorescent dye like DAPI.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Image Acquisition: Allow the inserts to dry completely. Capture images of the stained, migrated cells on the underside of the membrane using a microscope.

-

Data Analysis: Count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each treatment condition.

Mandatory Visualizations

Caption: Workflow for the wound healing cell migration assay.

Caption: RhoA-ROCK signaling pathway and the inhibitory action of GSK429286A.

Caption: Logical flow of GSK429286A's effect on cell migration.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramide kinase regulates acute wound healing by suppressing 5-oxo-ETE biosynthesis and signaling via its receptor OXER1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-astmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]